

Literature review on 2-Bromo-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-methylbenzonitrile

Cat. No.: B1517385

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4-fluoro-6-methylbenzonitrile** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Bromo-4-fluoro-6-methylbenzonitrile** (CAS No. 916792-09-1), a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a focus on its emerging role in the synthesis of targeted protein degraders.

Introduction and Strategic Importance

2-Bromo-4-fluoro-6-methylbenzonitrile is a polysubstituted aromatic compound featuring a strategically positioned bromine atom, a fluorine atom, a methyl group, and a nitrile moiety. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and target binding affinity.^[1] Its classification as a "Protein Degradation Building Block" highlights its importance in the cutting-edge field of targeted protein degradation (TPD), a revolutionary therapeutic modality.^[2]

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage.

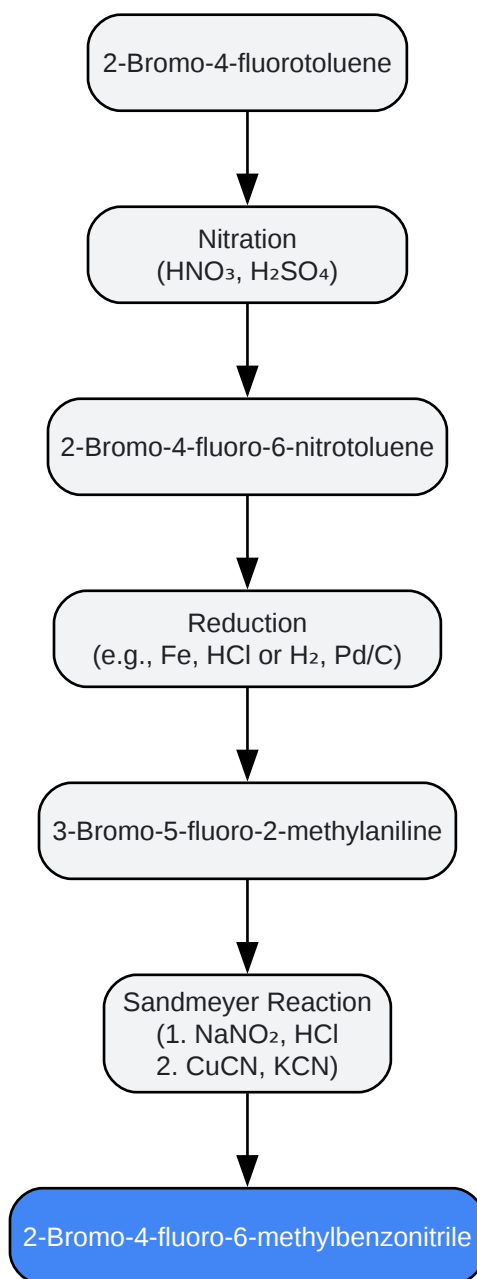
Property	Value	Reference
CAS Number	916792-09-1	[2]
Molecular Formula	C ₈ H ₅ BrFN	[2]
Molecular Weight	214.04 g/mol	[2]
Appearance	Typically a solid	
Purity	≥98% (Commercially available)	[2]
Storage	Store at room temperature	[2]
Solubility	Moderately soluble in common organic solvents	[1]

Safe Handling and Storage: This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[1][3] It is sensitive to light and moisture and should be stored in a tightly sealed container.[1] Based on data for isomeric compounds, it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4][5]

Synthesis and Manufacturing Pathways

While specific manufacturing processes for **2-Bromo-4-fluoro-6-methylbenzonitrile** are proprietary, a plausible and robust synthetic route can be designed based on established organometallic and aromatic chemistry principles. A common strategy involves the cyanation of a corresponding aryl bromide precursor. For instance, a process analogous to the synthesis of related benzonitriles could involve the reaction of a dibromo-fluoro-toluene intermediate with a cyanide source, such as copper(I) cyanide, although modern methods often prefer less toxic reagents.[6][7]

A potential synthetic workflow starting from 2-bromo-4-fluorotoluene is outlined below.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-4-fluoro-6-methylbenzonitrile**.

Experimental Protocol: Sandmeyer Reaction (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar benzonitriles.[6]

- **Diazotization:** Dissolve 3-Bromo-5-fluoro-2-methylaniline (1.0 eq) in aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
- **Nitrite Addition:** Add a solution of sodium nitrite (NaNO_2 , 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
- **Cyanation:** In a separate flask, prepare a solution of copper(I) cyanide (CuCN , 1.2 eq) and potassium cyanide (KCN , 1.2 eq) in water and heat to ~60-70 °C.
- **Reaction:** Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
- **Work-up:** After the addition is complete, heat the mixture for an additional hour. Cool to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or recrystallization to yield **2-Bromo-4-fluoro-6-methylbenzonitrile**.

Spectroscopic Characterization

The identity and purity of **2-Bromo-4-fluoro-6-methylbenzonitrile** are confirmed using standard spectroscopic methods.

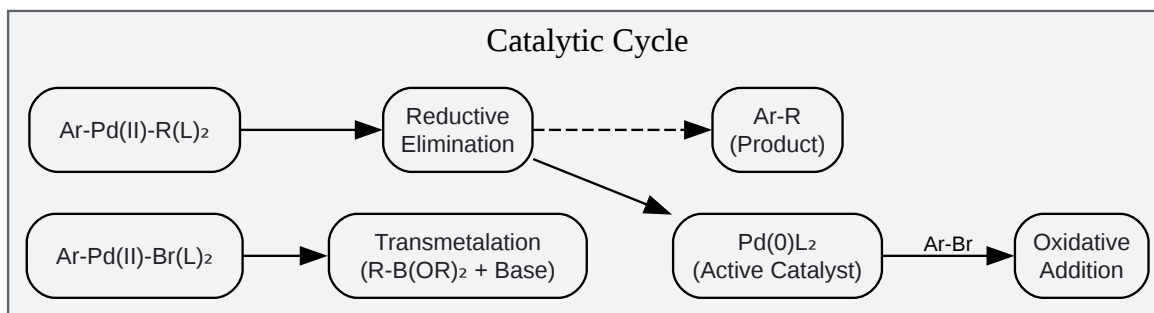
Technique	Expected Characteristic Signals
FTIR	$\sim 2230\text{ cm}^{-1}$ (C \equiv N stretch), $\sim 1600\text{-}1450\text{ cm}^{-1}$ (C=C aromatic stretch), $\sim 1250\text{ cm}^{-1}$ (C-F stretch), $\sim 700\text{-}550\text{ cm}^{-1}$ (C-Br stretch). An FTIR spectrum is available for this compound.[8]
^1H NMR	Two aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. A singlet for the methyl (-CH $_3$) protons around 2.3-2.5 ppm.
^{13}C NMR	Signals for eight distinct carbons: four quaternary aromatic carbons (including those attached to Br, F, CN, and CH $_3$), two aromatic CH carbons, one methyl carbon, and one nitrile carbon ($\sim 115\text{-}120\text{ ppm}$).
Mass Spec.	A molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-4-fluoro-6-methylbenzonitrile** lies in the selective reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, which is fundamental in drug discovery.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[9][10] This reaction is instrumental for introducing aryl or heteroaryl scaffolds.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]

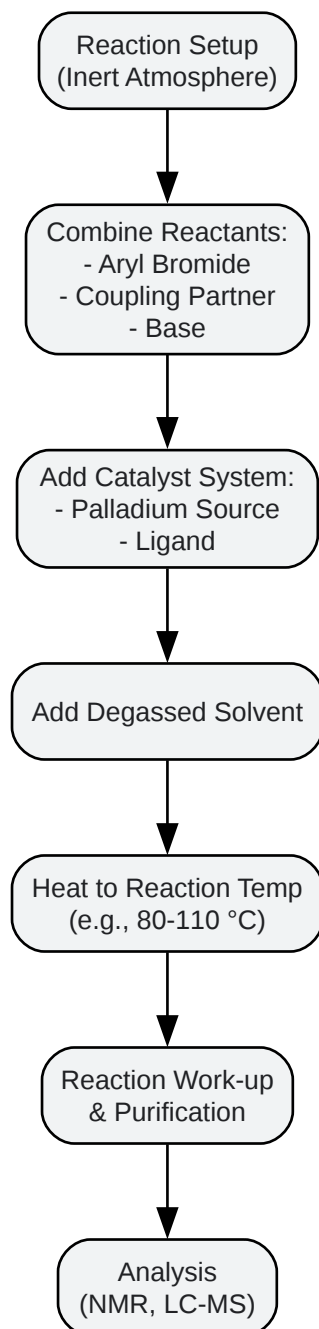
B. Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[12][13] It enables the coupling of **2-Bromo-4-fluoro-6-methylbenzonitrile** with a wide variety of primary or secondary amines, amides, or ammonia equivalents to synthesize substituted anilines, which are prevalent motifs in pharmaceuticals.[14][15]

Experimental Protocol: General Workflow for Cross-Coupling

- **Inert Atmosphere:** To an oven-dried flask, add **2-Bromo-4-fluoro-6-methylbenzonitrile** (1.0 eq), the coupling partner (e.g., boronic acid, 1.2-1.5 eq, or amine, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, X-Phos, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).[9]
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., dioxane, toluene, with or without water).
- **Reaction:** Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction, filter off the solids, and perform an aqueous work-up. The organic layer is then dried and concentrated. The final

product is purified via column chromatography or recrystallization.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for cross-coupling reactions.[9]

Applications in Drug Discovery

The primary application of **2-Bromo-4-fluoro-6-methylbenzonitrile** is as a key intermediate in the synthesis of complex, biologically active molecules.

A. Protein Degradator Building Block

Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. **2-Bromo-4-fluoro-6-methylbenzonitrile** is designated as a building block for these molecules.^[2] Its structure can be incorporated into the linker component or used to synthesize the warhead that binds to the target protein, demonstrating its critical role in this innovative area of drug development.

B. Synthesis of Kinase Inhibitors

The substituted benzonitrile scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.^[16] Molecules with similar substitution patterns, such as 4-Bromo-2-fluoro-6-methylbenzonitrile, have been investigated as tyrosine kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). The unique electronic and steric properties imparted by the bromo, fluoro, and methyl groups allow for fine-tuning of binding interactions within the ATP-binding pocket of kinases, which are critical targets in oncology and inflammatory diseases.^[17]

Conclusion

2-Bromo-4-fluoro-6-methylbenzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for constructing diverse molecular libraries. Its emerging role in the synthesis of protein degraders and its potential in developing kinase inhibitors underscore its significance for researchers and scientists dedicated to creating the next generation of targeted therapeutics.

References

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- UB. (n.d.). **2-Bromo-4-fluoro-6-methylbenzonitrile**.
- Cenmed Enterprises. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile (C007B-512913).

- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]
- SpectraBase. (n.d.). **2-Bromo-4-fluoro-6-methylbenzonitrile**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- CP Lab Safety. (n.d.). **2-Bromo-4-fluoro-6-methylbenzonitrile**, min 98%, 1 gram.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile.
- ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2543. [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts website. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website. [Link]
- ResearchGate. (2023).
- Ciceri, P., Müller, S., O'Mahony, A., Fedorov, O., Filippakopoulos, P., Hunt, J. P., ... & Knapp, S. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]
- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C₈H₅BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on 2-Bromo-4-fluoro-6-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517385#literature-review-on-2-bromo-4-fluoro-6-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com